N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide is a synthetic compound researched as a potential precursor for the synthesis of enantiopure clenbuterol []. Clenbuterol is a β2-agonist used in veterinary treatment for asthma. Research suggests that racemic clenbuterol may reduce the risk of Parkinson's disease []. N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide represents a potential pathway for producing enantiopure forms of clenbuterol, enabling further research into their individual effects.
(R)-N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide has been synthesized with high enantiomeric excess (93% ee) via chemoenzymatic methods []. The synthesis involves the asymmetric reduction of the corresponding ketone, 1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-one. This reaction utilizes a ketoreductase enzyme and NADPH as a cofactor in a dimethyl sulfoxide (DMSO) solvent system [].
Limited information is available regarding specific chemical reactions involving N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide beyond its use as a potential synthon for clenbuterol enantiomers []. Further research is needed to explore its reactivity and potential applications in other chemical transformations.
The mechanism of action of N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide itself has not been extensively studied in the provided literature. Its potential application lies in its role as a precursor to clenbuterol enantiomers []. Further research is needed to determine if this compound has any intrinsic biological activity.
The primary application of N-(3,4-Dichlorophenyl)-2-[(2-hydroxyethyl)thio]acetamide, as identified in the provided literature, is its potential use as a synthon in the chemoenzymatic synthesis of enantiopure clenbuterol []. This application stems from the interest in studying the individual effects of clenbuterol enantiomers on Parkinson’s disease.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: